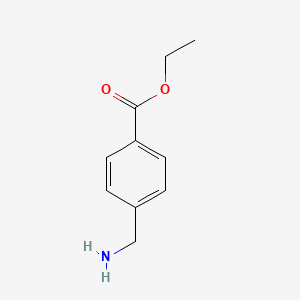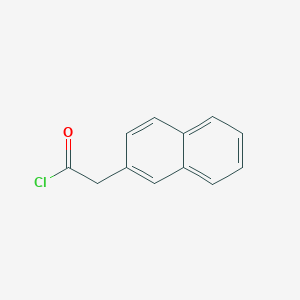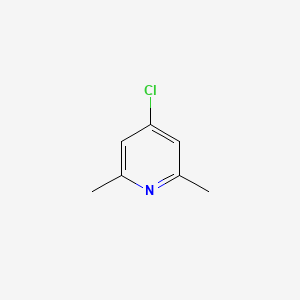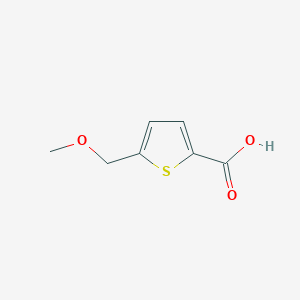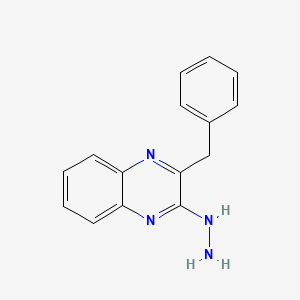
2-Benzyl-3-hydrazinoquinoxaline
描述
1-(3-苄基喹喔啉-2-基)肼是一种属于喹喔啉衍生物类的化合物。喹喔啉是含有苯环与吡嗪环稠合的杂环化合物。
作用机制
1-(3-苄基喹喔啉-2-基)肼的作用机制涉及其与各种分子靶点和途径的相互作用。 例如,已表明它可以抑制大鼠肝线粒体中单胺氧化酶B (MAOB) 的活性 . 这种抑制会导致神经递质水平升高,这可能对神经系统疾病具有治疗意义。
生化分析
Biochemical Properties
2-Benzyl-3-hydrazinoquinoxaline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be crucial in studying enzyme mechanisms and protein modifications . The nature of these interactions often involves nucleophilic attack by the hydrazino group on electrophilic carbonyl groups, leading to the formation of stable hydrazone linkages.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. For example, it can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic activity . This compound can also interact with DNA or RNA, leading to changes in gene expression and subsequent cellular responses. The binding interactions are often mediated by the hydrazino group, which can form stable linkages with nucleophilic centers on biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound within cells determines its specific biological effects and mechanisms of action.
准备方法
合成路线与反应条件
1-(3-苄基喹喔啉-2-基)肼的合成通常涉及制备3-苄基-2-肼基喹喔啉,然后与各种试剂偶联形成所需产物。 一种常见的方法是在铜催化剂 (CuCN) 和氧化剂 (DTBP) 的存在下使用苄基磺酰肼作为苄基化试剂,从而实现喹喔啉-2(1H)-酮的C-3苄基化 .
工业生产方法
虽然1-(3-苄基喹喔啉-2-基)肼的具体工业生产方法尚未得到很好的记载,但总体方法涉及实验室合成方法的放大。这包括优化反应条件、使用具有成本效益的试剂以及采用高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
1-(3-苄基喹喔啉-2-基)肼会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成具有不同官能团的喹喔啉衍生物。
还原: 还原反应可以修饰喹喔啉环或肼部分。
取代: 肼基可以参与取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 取代反应通常涉及卤代烷烃和酰氯等试剂。
形成的主要产物
这些反应形成的主要产物包括具有不同官能团的各种喹喔啉衍生物,它们可以表现出独特的生物学和化学性质。
科学研究应用
化学: 它作为合成其他喹喔啉衍生物的中间体。
生物学: 该化合物已显示出抗菌和抗真菌活性,使其成为开发新型抗菌剂的候选药物.
相似化合物的比较
类似化合物
3-苄基喹喔啉-2-基酰肼: 结构相似,但官能团不同。
2-肼基喹喔啉: 合成各种喹喔啉衍生物的前体。
吡唑基喹喔啉: 具有与喹喔啉部分稠合的吡唑环的化合物,表现出不同的生物活性.
独特性
1-(3-苄基喹喔啉-2-基)肼由于其特定的肼和苄基取代基而具有独特性,这些取代基赋予其独特的化学反应性和生物活性。它抑制MAOB的能力及其潜在的抗菌特性使其成为进一步研究和开发的有价值的化合物。
属性
IUPAC Name |
(3-benzylquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTVQMXZGMAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333186 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223929-23-5 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
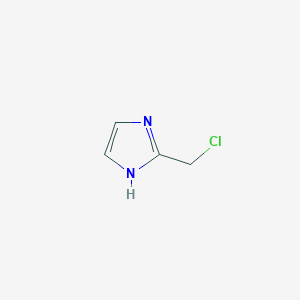

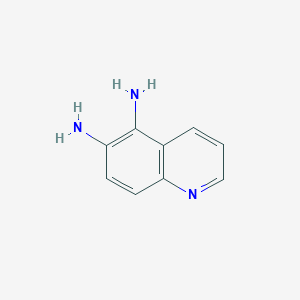
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
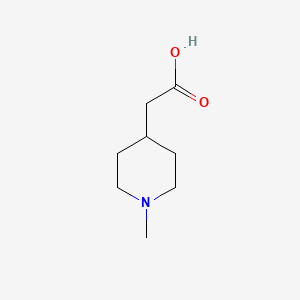

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
